6-Trifluoromethoxy-3-carboxy-coumarin
Overview
Description
6-Trifluoromethoxy-3-carboxy-coumarin is a compound that, based on its name, contains a coumarin core structure with a trifluoromethoxy group at the 6-position and a carboxy group at the 3-position . The trifluoromethoxy group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .
Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are diverse. For instance, the reaction of 3-substituted coumarin derivatives based on the N-hydroxyphthalimide ester chosen with a wide reaction scope . Another example is the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate .Scientific Research Applications
Antioxidant Properties
Coumarins, including derivatives similar to 6-TFMOCC, have been recognized for their significant antioxidant properties. Studies suggest that certain coumarins can affect various mammalian cellular systems through their biochemical actions, indicating a potential for discovering new antioxidants with novel mechanisms of action (Kostova et al., 2011). The structural characteristics of coumarins are linked to their physicochemical properties, which define their biological responses and highlight their potential in therapeutic profiles, including their use as antioxidants (Detsi et al., 2017).
Anticancer and Antitumoral Activities
The therapeutic potential of coumarin derivatives in cancer treatment has been extensively explored, with several synthetic coumarins and their hybrids demonstrating promising anticancer and anti-tumorigenic activities. The clinical evaluation of these compounds is crucial for assessing their utility in therapy (Detsi et al., 2017). Coumarins have been identified from natural sources and have served as leads for the design of more active analogues, showing a wide range of bioactivities including antitumor, anti-inflammation, antiviral, and antibacterial effects, which are crucial for the rational design of new therapeutic agents (Jing-Jing Zhu & Jian-Guo Jiang, 2018).
Coordination Properties with Metal Ions
The coordination properties of natural antioxidant molecules, including coumarin derivatives like 6-TFMOCC, towards metal ions such as Al(III) and Fe(III), have been reviewed to assess their potential in designing molecule-based metal carriers. This could improve metal intake or removal in living organisms, demonstrating the relevance of coumarin compounds in medicinal chemistry and therapy (Malacaria et al., 2021).
Synthetic and Natural Coumarins as Antioxidants
Both synthetic and natural coumarins have been systematically evaluated for their antioxidant efficacy, indicating a wide range of pharmacological properties. This review of plant-derived coumarins and their synthetic analogs emphasizes their role as antioxidant agents, showing the potential of coumarin compounds in pharmacotherapy and highlighting the importance of further research to understand their mechanism of action and enhance their pharmacological responses (I. Kostova, 2006).
Safety and Hazards
Future Directions
Coumarin derivatives have been found to have a broad spectrum of biological properties, making them a promising scaffold for the development of novel anticancer drugs . The development of organic materials that can be used as tissue-equivalent dosimeters has also been explored . Furthermore, the use of coumarin-6 loaded polymeric nanoparticles for optical imaging of cancer has been investigated .
Properties
IUPAC Name |
2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3O5/c12-11(13,14)19-6-1-2-8-5(3-6)4-7(9(15)16)10(17)18-8/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIYCIZCWPLLNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(C(=O)O2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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